molecular formula C13H12O2 B2967013 4-Ethoxy-1-naphthaldehyde CAS No. 54784-08-6

4-Ethoxy-1-naphthaldehyde

Cat. No.: B2967013
CAS No.: 54784-08-6
M. Wt: 200.237
InChI Key: QPUGTXPVMBIBDL-UHFFFAOYSA-N
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Description

4-Ethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthaldehyde, where an ethoxy group is substituted at the fourth position of the naphthalene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-1-naphthaldehyde can be synthesized through the Gattermann reaction, which involves the formylation of β-naphthyl ethyl ether. The reaction typically uses N-methylformanilide and phosphorus oxychloride as reagents. The process involves heating the mixture on a steam bath for several hours, followed by vigorous stirring in cold water to precipitate the aldehyde .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like Grignard reagents and organolithium compounds are often used.

Major Products:

    Oxidation: 4-Ethoxy-1-naphthoic acid.

    Reduction: 4-Ethoxy-1-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-1-naphthaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-naphthaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are crucial intermediates in various biochemical and chemical processes. The ethoxy group influences the electronic properties of the naphthalene ring, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • 4-Hydroxy-1-naphthaldehyde
  • 4-Methoxy-1-naphthaldehyde
  • 4-Methyl-1-naphthaldehyde

Comparison: 4-Ethoxy-1-naphthaldehyde is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to its hydroxy, methoxy, and methyl counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-ethoxynaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUGTXPVMBIBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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